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Compound of Interest

Compound Name: Trimethyltin bromide

Cat. No.: B090629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ¹¹⁹Sn Nuclear Magnetic Resonance

(NMR) spectroscopy for the characterization of trimethyltin compounds against other analytical

techniques. Detailed experimental protocols and data interpretation are included to assist

researchers in selecting the most appropriate methods for their specific needs.

¹¹⁹Sn NMR Spectroscopy of Trimethyltin
Compounds
¹¹⁹Sn NMR spectroscopy is a powerful and highly sensitive technique for the structural

elucidation of organotin compounds, including trimethyltin derivatives.[1][2] The ¹¹⁹Sn nucleus

has a natural abundance of 8.59% and a spin of I = 1/2, which results in sharp NMR signals

over a wide chemical shift range, making it particularly informative.[1][3]

Interpreting ¹¹⁹Sn NMR Spectra
The key parameters derived from a ¹¹⁹Sn NMR spectrum are the chemical shift (δ) and the

coupling constants (J).

Chemical Shift (δ): The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its electronic

environment. Factors influencing the chemical shift include the electronegativity of the

substituents attached to the tin atom, the coordination number of the tin center, and the

solvent used for the analysis.[4][5] Generally, an increase in the electron-withdrawing nature
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of the substituent leads to a downfield shift (higher ppm value). The coordination number

also plays a crucial role; for instance, an increase from a four-coordinate to a five-coordinate

tin species typically results in an upfield shift.[2]

Coupling Constants (J): Spin-spin coupling between the ¹¹⁹Sn nucleus and other active

nuclei, such as ¹H and ¹³C, provides valuable structural information.

¹J(¹¹⁹Sn-¹³C): The one-bond coupling constant between tin and carbon in the methyl

groups of trimethyltin compounds typically falls within the range of 300-400 Hz for

tetracoordinated tin.[4]

²J(¹¹⁹Sn-¹H): The two-bond coupling constant between tin and the protons of the methyl

groups is also a useful diagnostic tool, with typical values around 50 Hz.[3]

Factors Influencing ¹¹⁹Sn Chemical Shifts
The following diagram illustrates the key factors that influence the ¹¹⁹Sn chemical shift in

trimethyltin compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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